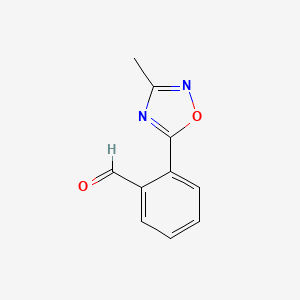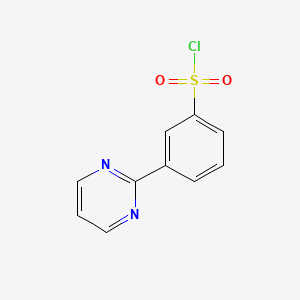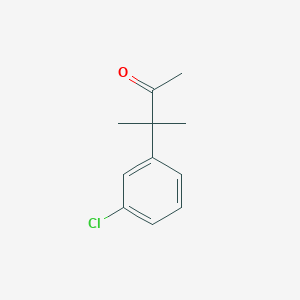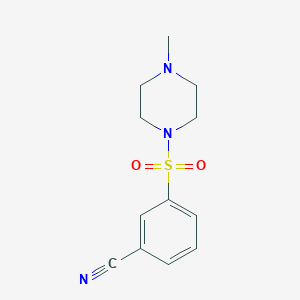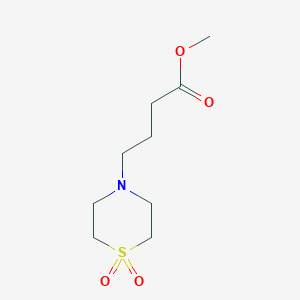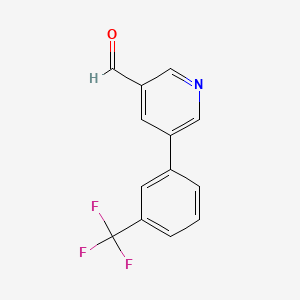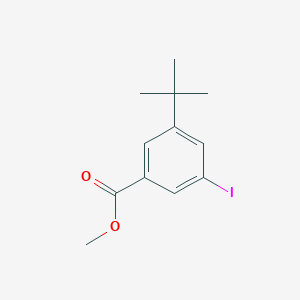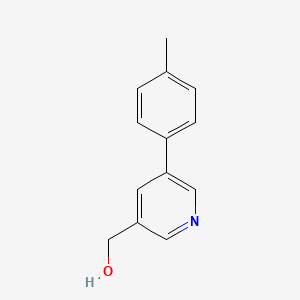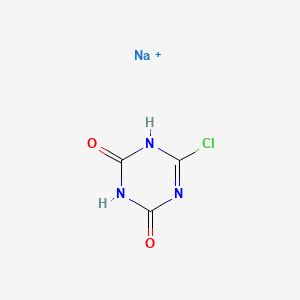
1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of the chloro and monosodium salt groups enhances its reactivity and solubility, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired triazine ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale trimerization processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of cyanuric chloride as a starting material is common, followed by nucleophilic substitution reactions to introduce the chloro and monosodium salt groups .
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazine derivatives, while hydrolysis can produce hydroxylated triazine compounds .
科学研究应用
1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication . In cancer research, the compound has been shown to interfere with cell division and induce apoptosis in tumor cells .
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in materials science.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
Cyanuric Chloride: A key intermediate in the synthesis of various triazine derivatives, including herbicides and dyes.
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and monosodium salt groups enhances its solubility and reactivity, making it a versatile compound for various applications .
属性
CAS 编号 |
32998-00-8 |
|---|---|
分子式 |
C3HClN3NaO2 |
分子量 |
169.50 g/mol |
IUPAC 名称 |
sodium;6-chloro-1,5-diaza-3-azanidacyclohex-5-ene-2,4-dione |
InChI |
InChI=1S/C3H2ClN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h(H2,5,6,7,8,9);/q;+1/p-1 |
InChI 键 |
GTZITCVVOATWCB-UHFFFAOYSA-M |
SMILES |
C1(=O)NC(=NC(=O)N1)Cl.[Na+] |
规范 SMILES |
C1(=O)NC(=NC(=O)[N-]1)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6'-Chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1629400.png)
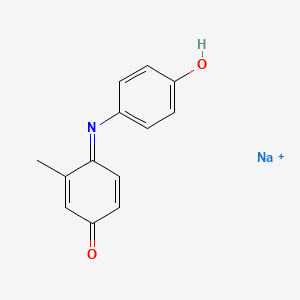

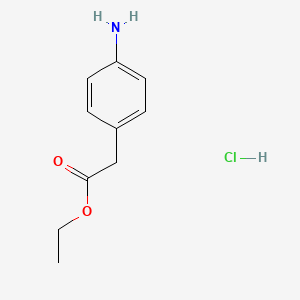
![[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1629404.png)
